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Introduction to Vidofludimus and Its Computational
Profiling

Multi-Target Therapeutic Applications of Vidofludimus

Vidofludimus calcium (IMU-838) represents a next-generation small molecule therapeutic with
demonstrated efficacy across multiple disease domains through its unique polypharmacology. As a
dihydroorotate dehydrogenase (DHODH) inhibitor, vidofludimus exhibits 2.6 times greater potency
against human DHODH compared to the reference compound teriflunomide, effectively suppressing T-
lymphocyte proliferation and pro-inflammatory cytokine secretion including IL-17 and IFN-y [1]. This
immunomodulatory profile underpins its clinical development for relapsing-remitting multiple sclerosis
(RRMS), where it has demonstrated a favorable pharmacokinetic profile with a serum half-life of
approximately 30 hours, enabling once-daily dosing and quick steady-state attainment within 5 days [1].
Beyond its primary DHODH inhibition, recent research has identified vidofludimus as a direct ligand and
activator of the neuroprotective transcription factor Nurrl (NR4A2), with sub-micromolar binding
affinity (EC~50~ = 0.4 pM) and efficient agonism (310% activation) [2]. This dual mechanism of action

positions vidofludimus as a promising candidate for neurodegenerative disorders including Parkinson's
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disease and Alzheimer's disease, while its broad-spectrum antiviral activity against SARS-CoV-2, hepatitis

E virus (HEV), and influenza A virus further expands its therapeutic utility [3] [4] [5].

Table 1: Key Facts and Quantitative Data for Vidofludimus

Parameter Value Context/Measurement

DHODH Inhibition (Human) 2.6x more potent than Inhibition of DHO oxidation [1]
teriflunomide

Nurrl Activation EC~50~ 0.4 uM Cellular reporter gene assay [2]

Nurrl Binding Affinity Sub-micromolar Direct binding to LBD [2]

Serum Half-Life ~30 hours Phase 1 clinical trial [1]

Antiviral Activity (SARS- IC~50~=3.60 £ 0.67 uM Compound 11 derivative [4]

CoV-2)

Time to Steady State 5 days Phase 1 multiple ascending dose trial
[1]

Structural Insights for Computational Screening

The structural basis of vidofludimus interactions with its targets provides the foundation for structure-
based virtual screening (SBVS) approaches. For DHODH, the crystal structure with teriflunomide (PDB
ID: 1D3H) serves as a validated template for molecular docking and scaffold optimization, with the flavin
mononucleotide (FMN) binding site and ubiquinone channel representing key interaction regions [4].
Recent investigations into videfludimus-Nurrl interactions have revealed that the compound binds to an
allosteric surface pocket lined by helices 1, 5, 7, and 8 of the Nurrl ligand-binding domain (LBD), rather
than the canonical binding pocket occupied by covalent ligands [2]. This allosteric binding induces Nurrl
homodimer dissociation and coregulator displacement, mechanisms that activate the neuroprotective
transcription factor. Molecular dynamics simulations have further elucidated that vidofludimus forms stable
hydrogen bonds with GLN47 and ARG136 residues within the DHODH active site, interactions critical for

binding stability and inhibitory potency [4]. These structural insights enable rational design of improved

© 2026 Smolecule. All rights reserved. 2/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38887198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12472551/
https://pubmed.ncbi.nlm.nih.gov/37984761/
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32428844/
https://www.nature.com/articles/s42004-025-01553-8
https://www.nature.com/articles/s42004-025-01553-8
https://pubmed.ncbi.nlm.nih.gov/32428844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12472551/
https://pubmed.ncbi.nlm.nih.gov/32428844/
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12472551/
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.nature.com/articles/s42004-025-01553-8
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12472551/
https://www.smolecule.com/products/s548869?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

derivatives through computational approaches that optimize interactions with key residues in both target

proteins.

Virtual Screening Workflow for Vidofludimus-Based
Drug Discovery

Overview of Structure-Based Virtual Screening Platform

Structure-based virtual screening (SBVS) has emerged as a powerful computational approach for
identifying novel therapeutic compounds by leveraging the three-dimensional structural information of
biological targets. The fundamental workflow involves computational docking of small molecules from
virtual chemical libraries into target binding sites, followed by scoring and ranking based on predicted
binding affinities [6]. Recent advances have integrated artificial intelligence and machine learning with
conventional docking methods to enhance accuracy and efficiency, enabling the screening of ultra-large
chemical libraries containing billions of compounds within practical timeframes [7] [8]. The success of
SBVS critically depends on multiple factors, including the accuracy of binding pose prediction,
consideration of target flexibility, proper handling of environmental factors such as metal ions and water
molecules, and the chemical quality and diversity of the screening library [6]. For vidofludimus-inspired
discovery, SBVS can be applied to either identify novel chemotypes with similar polypharmacology or
optimize the vidofludimus scaffold for enhanced potency and selectivity against specific targets like

DHODH or Nurrl.

The following diagram illustrates the comprehensive virtual screening workflow that integrates multiple

computational approaches for vidofludimus-based drug discovery:
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Diagram 1: Comprehensive workflow for structure-based virtual screening applied to vidofludimus-inspired

drug discovery, integrating computational and experimental validation stages.

Library Preparation and Enrichment Strategies

The initial chemical library quality and composition profoundly impact virtual screening outcomes. For
DHODH inhibitor screening, researchers have successfully utilized commercial databases such as
ChemDiv and TargetMol, which collectively provide access to over 1.6 million purchasable compounds [4].
To enhance screening efficiency, it is recommended to apply pre-docking filters to remove undesirable

compounds and select relevant chemotypes. Effective filtering strategies include:
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¢ Physicochemical filters based on Lipinski's Rule of Five to ensure drug-like properties

e Structural alerts for reactive or promiscuous functional groups

e Pharmacophore-based enrichment using known DHODH or Nurrl inhibitor features

e Target-focused libraries designed around specific chemotypes like the imidazo[1,2-a]pyridine-3-
carboxylic acid scaffold found in vidofludimus

For Nurrl-targeted screening, the identification of the allosteric binding pocket (site 4) lined by helices 1,
5, 7, and 8 enables the development of structure-based pharmacophore models that capture key
interactions with residues such as 1500 and H372 [2]. These models can dramatically reduce the virtual
screening library size while enriching for compounds with a higher probability of binding. In practice, such
focused library design has successfully reduced screening sets from millions to tens of thousands of

compounds while maintaining hit identification capability [6].

Computational Protocols and Methodologies

Molecular Docking and Pose Prediction

Molecular docking serves as the computational cornerstone of structure-based virtual screening, requiring
careful protocol validation to ensure predictive accuracy. The recommended workflow begins with docking
validation using known crystal structures, such as re-docking teriflunomide into the DHODH active site
(PDB: 1D3H), where a successful protocol should reproduce the native binding pose with a root-mean-
square deviation (RMSD) below 1.0 A (exemplary performance: 0.384 A RMSD) [4]. For virtual screening

at scale, implement a two-tier docking approach:

¢ Rapid screening mode (e.g., RosettaVS VSX) for initial triaging of large libraries (thousands of
compounds per hour)

¢ High-precision mode (e.g., RosettaVS VSH) with full receptor flexibility for final ranking of top hits
(hundreds of compounds per day)

Critical parameters for DHODH and Nurrl docking include:

Flexible side chains for binding site residues (e.g., GLN47, ARG136 for DHODH)
Limited backbone flexibility to accommodate induced-fit binding

Proper protonation states for ionizable residues at physiological pH

Inclusion of key water molecules and cofactors (FMN for DHODH)
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For Nurrl specifically, docking should focus on the allosteric surface pocket rather than the canonical
binding site, with particular attention to residues 1500 and H372 which have been experimentally validated
as critical for vidofludimus binding [2]. Performance benchmarks on standard datasets (e.g., CASF-2016,
DUD) show that state-of-the-art docking protocols like RosettaVS can achieve top-1% enrichment factors of

16.72, significantly outperforming many conventional methods [8].

Table 2: Virtual Screening Performance Metrics for State-of-the-Art Methods

Docking Power Screening Power

Method/Platform
(RMSD 2.0 A) (EF~1%-~)

Key Advantages

RosettaVS 85% 16.72 Modeling of receptor flexibility,
combined enthalpy/entropy scoring

[8]

Schroédinger Glide  82% 11.9 Robust performance across diverse
target classes [6]

AutoDock Vina 78% 9.5 Speed, accessibility, ease of use [8]
Deep Learning 65% Varies Ultra-high speed, no explicit sampling
Models required [8]

Molecular Dynamics and Binding Free Energy Calculations

Following initial docking, molecular dynamics (MD) simulations provide critical insights into binding
stability and mechanism. For vidofludimus-derived compounds, perform 100 ns MD simulations in explicit

solvent using systems prepared with:

¢ Protein preparation: Assign protonation states using PROPKA, optimize hydrogen bonding networks
e Ligand parameterization: Generate parameters using GAFF2 with AM1-BCC charges

« Solvation: Solvate with TIP3P water molecules in a cubic box with 10 A buffer

¢ Neutralization: Add counterions to achieve physiological salt concentration (150 mM NaCl)

¢ Equilibration: Gradual heating to 300 K followed by pressure equilibration to 1 bar
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During production simulations, monitor ligand-protein RMSD to confirm binding pose stability and
calculate binding free energies using the MM/GBSA (Molecular Mechanics/Generalized Born Surface
Area) method. For compounds showing promising binding, further refinement with QM/MM (Quantum
Mechanics/Molecular Mechanics) calculations can provide electronic-level insights into key interactions,
such as the hydrogen bonds with GLN47 and ARG136 identified for potent DHODH inhibitors [4]. Alanine
scanning mutagenesis combined with MD simulations can validate the contribution of specific residues to

binding affinity, as demonstrated for GLN47 and ARG136 in DHODH [4].
Experimental Validation Protocols

Biochemical and Biophysical Assays

Experimental validation of computational predictions is essential to confirm compound activity and
mechanism of action. For DHODH inhibitors, begin with enzyme inhibition assays using recombinant

human DHODH:

e Assay principle: Spectrophotometric measurement of DHO to orotate conversion by monitoring
DCIP reduction at 600 nm

¢ Reaction conditions: 50 mM HEPES pH 8.0, 150 mM NacCl, 0.1% Triton X-100, 50 uM DCIP, 200
KM DHO, 100 pM CoQ~0~

e Compound testing: 10-point dose response (typically 0.1 nM to 100 puM) with 1% DMSO final
concentration

e Data analysis: Calculate IC~50~ values using nonlinear regression (e.g., GraphPad Prism)

For direct binding confirmation, surface plasmon resonance (SPR) provides quantitative affinity

measurements:

¢ Immobilization: Direct amine coupling of DHODH to CMS chip surface (response units: 5000-10000
RU)

¢ Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant
P20)

¢ Kinetic measurements: Multi-cycle kinetics with compound concentrations from 0.1 to 100 uM

e Data processing: Reference subtraction and fitting to 1:1 binding model to determine K~D~ values

For Nurrl-targeted compounds, implement coregulator displacement assays using homogenous time-

resolved fluorescence (HTRF):
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e Protein preparation: Tb~3+~-cryptate labeled Nurrl LBD
o Peptide reagents: Fluorescein-labeled coregulator peptides (NCOR1, SMRT, NRIP, NCoAG)
e Assay protocol: Incubate Nurrl LBD (5 nM) with coregulator peptide (50 nM) and test compounds

for 4 hours
¢ Readout: HTRF ratio (665 nm/620 nm) after excitation at 337 nm
e Analysis: Calculate % displacement relative to DMSO control and peptide-only background [2]

Cellular and Antiviral Activity Assessment

Cellular assays determine compound efficacy in physiologically relevant systems and assess therapeutic

potential. For DHODH inhibitors, implement the following standardized protocols:

e T-cell proliferation assay:

[¢]

Isolate human PBMCs from healthy donors

Stimulate with anti-CD3/anti-CD28 antibodies in pyrimidine-free RPMI medium
Treat with compounds (0.001-100 uM) for 72 hours

Measure proliferation by [3H]-thymidine incorporation or CFSE dilution
Calculate IC~50~ values for immunomodulatory activity

[e]

[e]

o

(e]

e Cytokine profiling:

o Stimulate PBMCs with PMA/ionomycin in presence of compounds
o Measure IL-17 and IFN-y secretion by ELISA after 48 hours
o Determine compound effects on pro-inflammatory cytokine production

For broad-spectrum antiviral assessment:

¢ Viral replication inhibition:

o Infect relevant cell lines (e.g., Vero E6, A549, human lung organoids) with influenza A (H1N1),
SARS-CoV-2, or HEV at low MOI (0.01-0.1)

o Treat with compounds 1-hour post-infection

o Quantify viral RNA by RT-qgPCR at 24-48 hours post-infection

o Calculate IC~50~ values from dose-response curves (typically 0.1-100 puM)

¢ Cytotoxicity counter-screening:

o Perform parallel MTT or CellTiter-Glo assays in uninfected cells
o Determine CC~50~ values (50% cytotoxic concentration)
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o Calculate selectivity index (SI = CC~50~/IC~50~) for therapeutic window assessment

Recent applications of this integrated computational-experimental approach have identified novel
vidofludimus-derived compounds with significantly improved antiviral potency, such as compound 11
exhibiting IC~50~ values of 0.85 + 0.05 pM against influenza A (HIN1) and 3.60 + 0.67 pM against SARS-

CoV-2, representing a substantial improvement over reference DHODH inhibitors [4].

Conclusion and Future Perspectives

The application of structure-based virtual screening methodologies to vidofludimus and its derivatives
has demonstrated considerable success in identifying and optimizing novel therapeutic compounds with dual
DHODH and Nurrl activity. The integration of computational predictions with experimental validation
creates a powerful iterative framework for drug discovery, enabling rapid exploration of chemical space
while maintaining focus on compounds with a high probability of biological activity. Recent advances in AI-
accelerated screening platforms now permit the evaluation of billion-compound libraries within practical
timeframes, dramatically expanding accessible chemical space [8]. The continued elucidation of structural
mechanisms underlying vidofludimus polypharmacology, particularly the allosteric Nurrl binding site,
provides increasingly refined templates for structure-based design [2]. As these methodologies mature, the
application of vidofludimus-inspired virtual screening protocols to related target classes promises to
accelerate the discovery of next-generation therapeutics for autoimmune, neurodegenerative, and viral

diseases with high unmet medical need.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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